Boc-L-isoleucine hemihydrate

Descripción general

Descripción

Boc-L-isoleucine hemihydrate, also known as N-α-t.-Boc-L-isoleucine hemihydrate, is a derivative of the amino acid isoleucine. It is commonly used as a building block in peptide synthesis, particularly in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) method . This compound is characterized by its white to slightly yellow powder form and is often utilized in the field of organic chemistry for the synthesis of peptides and proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-L-isoleucine hemihydrate is typically synthesized through the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-isoleucine hemihydrate primarily undergoes reactions typical of amino acids and their derivatives. These include:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

The major products formed from these reactions include peptides and proteins with specific sequences, which are crucial for various biological and medicinal applications .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Boc-L-isoleucine hemihydrate is a crucial building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions during the synthesis process, facilitating the formation of peptides that can serve as therapeutic agents.

Key Findings:

- Synthesis Efficiency: The use of Boc-L-isoleucine enhances the yield and purity of synthesized peptides, making it a preferred choice among researchers .

- Applications in Drug Development: Peptides synthesized with Boc-L-isoleucine are being investigated for their potential in treating various conditions, including cancer and metabolic disorders .

Protein Engineering

Overview:

In the field of protein engineering, this compound is used to modify proteins to improve their stability and functionality. This application is particularly valuable in biotechnology and pharmaceutical industries.

Key Findings:

- Stability Enhancement: Modifications using Boc-L-isoleucine have been shown to increase the thermal stability of proteins, which is crucial for their functionality in biological systems .

- Bioconjugation: The compound facilitates bioconjugation processes that are essential for developing targeted therapies, including antibody-drug conjugates .

Biochemical Research

Overview:

this compound plays a significant role in biochemical research, particularly in studying protein interactions and functions.

Key Findings:

- Protein Folding Studies: Researchers utilize this compound to investigate the mechanisms of protein folding and misfolding, which are critical for understanding various diseases .

- Interaction Studies: It aids in examining protein-protein interactions, providing insights into cellular processes and signaling pathways .

Drug Development

Overview:

The compound's role extends into drug development, where it contributes to the design of novel therapeutic compounds.

Key Findings:

- Targeted Therapies: Boc-L-isoleucine is instrumental in creating compounds that target specific biological pathways, particularly in oncology and metabolic diseases .

- Novel Compound Formation: Its incorporation into drug candidates has been linked to improved pharmacokinetic properties and reduced side effects .

Food Industry Applications

Overview:

Emerging research suggests potential applications of this compound in the food industry, particularly concerning flavor enhancement and nutritional supplements.

Key Findings:

- Flavor Enhancement: The compound may be explored for its ability to enhance flavors in food products, appealing to health-conscious consumers .

- Nutritional Value: Its incorporation into supplements could provide additional nutritional benefits due to its amino acid composition .

- Peptide Therapeutics: A study demonstrated that peptides synthesized using Boc-L-isoleucine exhibited enhanced binding affinity for specific receptors involved in cancer progression, leading to promising therapeutic outcomes.

- Protein Stability Research: Research published in a peer-reviewed journal highlighted how modifications with Boc-L-isoleucine resulted in proteins that retained activity under extreme conditions, showcasing its importance in industrial applications.

Mecanismo De Acción

The mechanism of action of Boc-L-isoleucine hemihydrate involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of isoleucine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free peptide or protein . This protection-deprotection strategy is crucial for the efficient and selective synthesis of peptides .

Comparación Con Compuestos Similares

Similar Compounds

Boc-L-valine: Another Boc-protected amino acid used in peptide synthesis, with a different side chain that affects the peptide’s characteristics.

Boc-L-alanine: A simpler Boc-protected amino acid used in peptide synthesis, often for shorter peptides or as a spacer.

Uniqueness

Boc-L-isoleucine hemihydrate is unique due to its specific side chain structure, which imparts distinct properties to the peptides synthesized from it. This uniqueness makes it valuable for creating peptides with specific functions and characteristics .

Actividad Biológica

Boc-L-isoleucine hemihydrate, a derivative of the branched-chain amino acid isoleucine, has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₁NO₄ · ½ H₂O

- Molar Mass : 240.31 g/mol

- CAS Number : 13139-16-7

- Melting Point : 60 °C

- Storage Temperature : +4 °C

This compound functions primarily as a building block in peptide synthesis due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective reactions without interference from the amino group. This property is crucial in synthesizing peptides that can exhibit specific biological activities.

Biological Activities

-

Amino Acid Synthesis

- Boc-L-isoleucine serves as a precursor in the synthesis of various amino acids and peptides, which are vital for protein synthesis and metabolic processes.

-

Regulation of Metabolism

- Research indicates that isoleucine influences metabolic pathways by regulating the synthesis of branched-chain amino acids (BCAAs) in organisms such as Staphylococcus aureus. It acts through the global transcriptional regulator CodY, affecting metabolic and virulence gene expression based on BCAA availability .

-

Effects on Blood Glucose Levels

- Studies have shown that isoleucine can lower blood glucose responses when administered intragastrically. For instance, a dose of 10g of isoleucine significantly reduced the area under the curve (AUC) for blood glucose levels compared to control . This suggests potential therapeutic applications in managing diabetes or metabolic syndrome.

Case Study 1: Isoleucine's Role in Staphylococcus aureus

A study investigated how isoleucine availability influences the regulation of BCAA biosynthesis in Staphylococcus aureus. The findings revealed that isoleucine not only represses its own synthesis but also modulates the expression of other metabolic pathways critical for bacterial adaptation and virulence . This highlights its importance beyond mere nutritional value.

Case Study 2: Impact on Glucose Metabolism

In a controlled trial, subjects receiving 10g of isoleucine demonstrated a significant reduction in peak blood glucose levels compared to those receiving lower doses. This effect was attributed to isoleucine's ability to slow gastric emptying, thus moderating glucose absorption rates . Such findings suggest that Boc-L-isoleucine could be explored further for its role in dietary supplements aimed at improving metabolic health.

Research Findings Summary

Propiedades

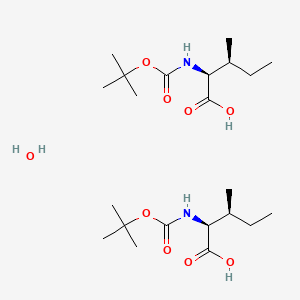

IUPAC Name |

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H21NO4.H2O/c2*1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5;/h2*7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t2*7-,8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGJSARLXBZKTA-AQHOMMPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.